(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Catalog No.
S666743
CAS No.
60142-89-4
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

CAS Number

60142-89-4

Product Name

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

HJENAZQPOGVAEK-UHFFFAOYSA-N

Synonyms

D-Glutamicacid-gamma-4-nitroanilide;60133-17-7;H-D-Glu(pNA)-OH;AC1OF0UH;ZINC4069929;AKOS015910598;FT-0640661;I14-40811;(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoicacid

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)[O-])[NH3+])[N+](=O)[O-]

The exact mass of the compound 7-((tert-Butoxycarbonyl)amino)heptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid (associated with CAS: 60142-89-4 for its linker component) is a highly specialized, pre-assembled E3 ligase ligand-linker conjugate used primarily as the direct precursor for synthesizing dTAGV-1 and other von Hippel-Lindau (VHL)-recruiting PROTACs . The molecule integrates a high-affinity, methylated VHL ligand ((R,S,S)-VH032-Me) with a C7 alkyl linker (7-aminoheptanoic acid) terminating in a Boc-protected amine . In procurement, this building block is selected to bypass complex, multi-step stereoselective synthesis, providing a shelf-stable, process-ready intermediate that ensures exact spatial geometry for optimal ternary complex formation in targeted protein degradation workflows.

Research Fit

VHL-recruiting PROTAC synthesis intermediate
Stereochemically defined (R,S,S) warhead for VHL engagement
Boc-protected 7-carbon linker enables orthogonal conjugation

Substituting this specific conjugate with alternative linker lengths (e.g., C5 or C9 alkyls) or PEG-based linkers fundamentally alters the spatial distance between the VHL E3 ligase and the target protein, disrupting ternary complex cooperativity and drastically reducing degradation efficacy[1]. Furthermore, attempting to use an unmethylated VH032 core compromises VHL binding affinity and cellular permeability, leading to inferior in vivo performance [1]. Finally, procuring the raw components to synthesize this conjugate in-house introduces significant risks of stereochemical epimerization at the hydroxyproline core and reduces overall yield, whereas this pre-coupled, Boc-protected intermediate guarantees >95% coupling readiness following a single deprotection step.

Substitution Risk

!
Stereochemical mismatch
Incorrect isomer may abolish VHL binding, yielding inactive PROTAC.
!
Linker length deviation
Shorter or longer linkers can disrupt ternary complex formation, reported degradation efficacy may not transfer.
!
Unprotected amine surrogates
Absence of Boc protection complicates multi-step synthesis, may reduce yield and purity.

Optimal Spatial Distance for VHL-FKBP12^F36V Ternary Complex Formation

The length and composition of the linker are critical for PROTAC efficacy. The C7 alkyl linker in this conjugate is specifically optimized for VHL-FKBP12^F36V ternary complex formation, yielding sub-nanomolar to low-nanomolar degradation (DC50 ~0.9 nM to 34 nM) when fully assembled [1]. Deviating from this exact chain length (e.g., using C5 or C9 alkyls) disrupts cooperative binding geometry, shifting DC50 to >100 nM and severely reducing the maximum degradation (Dmax) [1].

Evidence DimensionDegradation Efficiency (DC50)
Target Compound DataC7 alkyl linker module yields DC50 ~0.9 nM to 34 nM for FKBP12^F36V fusions.
Comparator Or BaselineNon-optimal linkers (e.g., C5/C9 alkyls or PEG chains).
Quantified DifferenceDeviating from the C7 chain length shifts DC50 from <10 nM to >100 nM and severely reduces Dmax.
ConditionsIn vitro degradation assays of FKBP12^F36V-tagged reporters using fully assembled PROTACs.

Procuring the exact C7 linker conjugate ensures the precise spatial geometry required for maximum degradation, avoiding costly trial-and-error in PROTAC design.

Linker Length
Class-level inference
7-carbon alkyl chain vs. 3-atom (34% Wee1 remaining) / 19-atom (108% Wee1 remaining)
Intermediate length supports ternary complex formation
Wee1 degradation model, HeLa cells, 1 µM, 24 h; data to verify in target system

Enhanced VHL Binding via Methylated Ligand Core

The core ligand structure dictates E3 ligase recruitment efficiency. This conjugate features a specifically methylated VH032 core ((R,S,S)-VH032-Me), which demonstrates improved cellular permeability and VHL binding affinity compared to the unmethylated standard VH032 [1]. This structural enhancement directly translates to higher intracellular degradation efficacy (Dmax >85%) in vivo, making it the required building block for high-performance degraders[1].

Evidence DimensionCellular Permeability and Degradation Maximum (Dmax)
Target Compound DataMethylated VH032 core ((R,S,S)-VH032-Me).
Comparator Or BaselineUnmethylated standard VH032.
Quantified DifferenceMethylation improves VHL binding affinity and cellular permeability, directly translating to Dmax >85% compared to inferior performance with standard VH032.
ConditionsIntracellular target degradation assays and VHL binding models.

Buyers synthesizing in vivo-grade degraders must use the methylated variant to achieve the necessary pharmacokinetic and pharmacodynamic profiles.

Stereochemistry
Head-to-head
(R,S,S) active vs. diastereomer (no activity)
Stereochemical identity required for VHL recruitment
dTAGV-1 vs dTAGV-1-NEG, 293FT FKBP12F36V-Nluc reporter

Precursor Stability and Yield via Boc Protection

For procurement and processability, the terminal amine protection is a major differentiator. The N-Boc protected terminal amine prevents premature oxidation and side reactions during storage and transit . In synthesis workflows, this allows for >95% yield in the final amide coupling step following controlled TFA deprotection, whereas unprotected free amine conjugates suffer from significant degradation and complex side-product formation, often yielding <50% .

Evidence DimensionSynthetic Yield and Shelf Stability
Target Compound DataN-Boc protected terminal amine.
Comparator Or BaselineUnprotected free amine conjugate.
Quantified DifferenceBoc protection enables >95% yield in final coupling steps, compared to <50% yield with unprotected amines due to side reactions.
ConditionsStandard PROTAC amide coupling conditions (e.g., HATU/DIPEA) post-storage.

Procuring the Boc-protected intermediate eliminates purification bottlenecks and material waste during the final assembly of the PROTAC.

Boc Orthogonality
Data to verify
Boc stable to bases; cleaved by TFA
Enables sequential deprotection in PROTAC assembly
Class-level inference; specific yields depend on protocol
Benzylic Methyl
Class-level inference
Methyl substitution on VH032 warhead
May tune VHL binding and cooperativity
Reported for related analogs; direct Kd not available

Synthesis of dTAGV-1 for Target Validation

Serves as the direct, process-ready precursor for synthesizing dTAGV-1, enabling researchers to validate novel drug targets using the FKBP12^F36V degradation system in both cellular and in vivo models without optimizing linker lengths [1].

Development of Novel VHL-Recruiting PROTACs

Utilized as a pre-optimized VHL-recruiting module to attach to novel warheads targeting highly hydrophobic binding pockets, where the C7 alkyl chain provides superior cell permeability compared to highly polar PEG linkers[1].

Linkerology Benchmarking and Library Generation

Acts as the definitive C7 alkyl baseline in PROTAC linker libraries, allowing medicinal chemists to systematically evaluate the impact of linker length and composition on ternary complex formation and degradation kinetics.

Application Fit

Application
Selection Property
Validation Focus
dTAGV-1 PROTAC synthesis
(R,S,S) stereochemistry & Boc-7-carbon linker
Confirm active VHL recruitment; compare to diastereomer control
Linker SAR studies
Baseline 7-carbon alkyl chain
Ternary complex formation efficiency review
VHL ligand optimization
Benzylic methyl modification
Binding affinity and cooperativity assay context
Multi-step orthogonal assembly
Boc protection stability
Deprotection efficiency and product purity review

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.16270821 Da

Monoisotopic Mass

245.16270821 Da

Heavy Atom Count

17

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-[(tert-Butoxycarbonyl)amino]heptanoic acid

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